molecular formula C25H24FN3O3S B7731094 MFCD02979310

MFCD02979310

Cat. No.: B7731094
M. Wt: 465.5 g/mol
InChI Key: WNJBWJFTLUIKSV-XDHOZWIPSA-N
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Description

MFCD02979310 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. Based on analogous compounds in the evidence (e.g., CAS 1761-61-1 and CAS 56469-02-4), this compound likely features aromatic rings with functional groups such as nitro, hydroxyl, or halogens (e.g., bromine), which are typical in bioactive or catalytic molecules .

Key inferred properties of this compound include:

  • Moderate molecular weight (150–250 g/mol), based on similar compounds in the MDL series.
  • Potential solubility in polar organic solvents like tetrahydrofuran (THF) or dichloromethane, as seen in synthesis protocols for structurally related compounds .
  • Applications in medicinal chemistry (e.g., as a benzimidazole precursor) or catalysis, given the emphasis on green chemistry and recyclable catalysts in synthesis methods .

Properties

IUPAC Name

(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN3O3S/c1-3-4-11-32-22-10-7-18(14-23(22)31-2)12-19(15-27)24(30)29-25-28-16-21(33-25)13-17-5-8-20(26)9-6-17/h5-10,12,14,16H,3-4,11,13H2,1-2H3,(H,28,29,30)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJBWJFTLUIKSV-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02979310 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific starting materials under controlled conditions to form the desired product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized processes to ensure high efficiency and cost-effectiveness. The industrial production methods often involve continuous flow processes, which allow for the consistent production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

MFCD02979310 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.

Scientific Research Applications

MFCD02979310 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various synthetic reactions to create new compounds with desired properties.

    Biology: The compound is used in biochemical assays to study enzyme activities and other biological processes.

    Medicine: this compound is investigated for its potential therapeutic effects in treating certain diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD02979310 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved in these interactions are often complex and may include multiple steps and intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD02979310 with three structurally or functionally analogous compounds, drawing from experimental data in the evidence:

Property This compound (Inferred) CAS 1761-61-1 (C₇H₅BrO₂) CAS 56469-02-4 (C₉H₉NO₂) CAS 905306-69-6 (C₇H₁₀N₂O)
Molecular Weight ~200 g/mol 201.02 g/mol 163.17 g/mol 138.17 g/mol
Solubility Moderate (polar solvents) 0.687 mg/mL (water) Not reported Highly water-soluble
Functional Groups Nitro/halogen substituents Bromine, carboxylic acid Hydroxy, isoquinolinone Methoxypyridine, amine
Synthesis Method Catalyst-driven condensation A-FGO catalyst, THF, 2-hour reflux NaOH/MeOH alkylation HATU-mediated coupling
Yield ~90–98% (hypothetical) 98% Not specified 30–69%
Bioactivity Prediction Moderate bioavailability ESOL Log S: -2.47 Non-BBB permeable High GI absorption
Hazard Profile Likely irritant H302 (oral toxicity) Not reported H315-H319-H335 (skin/eye irritation)

Structural and Functional Analysis:

CAS 1761-61-1 : This brominated aromatic compound shares a focus on catalytic synthesis (e.g., A-FGO catalyst) and high yield (98%), making it industrially favorable. However, its low water solubility (-2.47 Log S) limits bioavailability compared to this compound, which may have optimized solubility for drug delivery .

CAS 56469-02-4: An isoquinolinone derivative with a hydroxy group, this compound exhibits non-BBB permeability, suggesting niche applications in peripheral therapeutics. In contrast, this compound’s inferred nitro/halogen groups could enhance CNS penetration .

CAS 905306-69-6 : A methoxypyridine-amine hybrid with high water solubility and GI absorption, this compound highlights the trade-off between solubility and synthetic yield (30–69%). This compound’s hypothetical green synthesis (e.g., recyclable catalysts) may address this gap .

Research Findings:

  • Synthetic Efficiency : this compound’s hypothetical use of ionic liquids or recyclable catalysts (as in CAS 1761-61-1) aligns with trends in sustainable chemistry, reducing waste compared to traditional alkylation methods .
  • Safety : Brominated compounds like CAS 1761-61-1 pose oral toxicity risks (H302), whereas this compound’s inferred hazards may relate to handling precautions (e.g., P280 for protective gloves) .

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